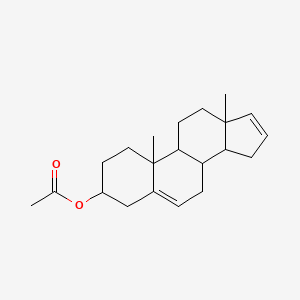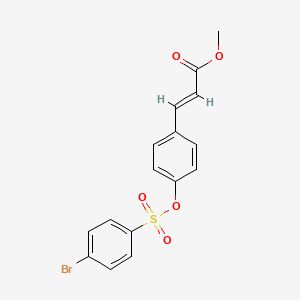![molecular formula C19H16N2O3 B11991695 N'-[(E)-(4-hydroxyphenyl)methylidene]-2-(1-naphthyloxy)acetohydrazide](/img/structure/B11991695.png)
N'-[(E)-(4-hydroxyphenyl)methylidene]-2-(1-naphthyloxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(4-hydroxyphenyl)methylidene]-2-(1-naphthyloxy)acetohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazone functional group, which is formed by the condensation of a hydrazide with an aldehyde or ketone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxyphenyl)methylidene]-2-(1-naphthyloxy)acetohydrazide typically involves the reaction of 4-hydroxybenzaldehyde with 2-(1-naphthyloxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(4-hydroxyphenyl)methylidene]-2-(1-naphthyloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
N’-[(E)-(4-hydroxyphenyl)methylidene]-2-(1-naphthyloxy)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It is used as a probe to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(4-hydroxyphenyl)methylidene]-2-(1-naphthyloxy)acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with cellular signaling pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(1-naphthyloxy)acetohydrazide
- N’-[(E)-(4-hydroxyphenyl)methylidene]-2-(1-ethyl-1H-benzimidazol-2-yl)sulfanylacetohydrazide
- N’-[(E)-(4-hydroxyphenyl)methylidene]-2-(1-methyl-1H-benzimidazol-2-yl)sulfanylacetohydrazide
Uniqueness
N’-[(E)-(4-hydroxyphenyl)methylidene]-2-(1-naphthyloxy)acetohydrazide is unique due to its specific structural features, such as the presence of both a hydrazone group and a naphthyloxy moiety
Propiedades
Fórmula molecular |
C19H16N2O3 |
|---|---|
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C19H16N2O3/c22-16-10-8-14(9-11-16)12-20-21-19(23)13-24-18-7-3-5-15-4-1-2-6-17(15)18/h1-12,22H,13H2,(H,21,23)/b20-12+ |
Clave InChI |
OLQPMZMRBAKNFY-UDWIEESQSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)N/N=C/C3=CC=C(C=C3)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN=CC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butyl 4-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]amino}benzoate](/img/structure/B11991626.png)
![3,5-dinitro-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B11991633.png)


![3-(9H-carbazol-9-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11991647.png)
![5-(3-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991656.png)
![2-fluoro-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11991659.png)




![13h-Benzo[g]indeno[1,2-b]quinoxalin-13-one](/img/structure/B11991697.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-methylsulfanylpurine-2,6-dione](/img/structure/B11991700.png)
